Cas no 81919-14-4 (Bendazac L-lysine)

Bendazac L-lysine is a non-steroidal anti-inflammatory drug (NSAID) derivative, combining the active compound bendazac with the amino acid L-lysine to enhance solubility and bioavailability. It exhibits anti-inflammatory, analgesic, and antipyretic properties, making it suitable for treating conditions such as osteoarthritis and soft tissue inflammation. The L-lysine salt formulation improves absorption and reduces gastrointestinal irritation compared to conventional NSAIDs. Bendazac L-lysine also demonstrates potential antifibrotic effects, which may be beneficial in managing chronic inflammatory disorders. Its mechanism involves inhibiting prostaglandin synthesis and stabilizing lysosomal membranes, contributing to its therapeutic efficacy. The compound is commonly formulated for oral or topical administration, depending on clinical requirements.
Bendazac L-lysine structure
Bendazac L-lysine structure
商品名:Bendazac L-lysine
CAS番号:81919-14-4
MF:C22H28N4O5
メガワット:428.481525421143
MDL:MFCD07776898
CID:60381
PubChem ID:13041095

Bendazac L-lysine 化学的及び物理的性質

名前と識別子

    • Bendazac L-lysine
    • L-Lysine-(1-benzyl-1H-indazol-3-yloxy)acetic acid
    • BENDAZAC LYSINE
    • Bendalina (tn)
    • BENDAZAC L-LYSINE SALT
    • Bendazac lysine (ban)
    • BENDAZAC LYSINE 2H2O
    • BENDAZAC LYSINE UV
    • ​ARBZ-11
    • L-Lysine, mono[[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate] (9CI)
    • Acetic acid, [[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-, compd. with L-lysine (1:1) (ZCI)
    • AF 1934
    • Bendaline
    • Bendazac lysine salt
    • Bendalina
    • BENDAZAC LYSINE [MART.]
    • D70706
    • Bendazaco lisina
    • (2S)-2,6-diaminohexanoic acid; 2-[(1-benzyl-1H-indazol-3-yl)oxy]acetic acid
    • s5867
    • L-Lysine, ((1-(phenylmethyl)-1H-indazol-3-yl)oxy)acetate
    • CHEMBL1089222
    • SCHEMBL8975264
    • BENDAZAC LYSINATE
    • 2-(1-benzylindazol-3-yl)oxyacetate;(2S)-2,6-bis(azaniumyl)hexanoate
    • AS-14245
    • CL7T957EGC
    • BendazacL-Lysine
    • AKOS016844132
    • DA-71370
    • BENDAZAC LYSINE (MART.)
    • Lysine salt of ((1-(phenylmethyl)-1H-indazol-3-yl)oxy)acetic acid
    • L-Lysine, 2-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate (1:1)
    • UNII-CL7T957EGC
    • AF-1934
    • CS-8031
    • Bendazac Lysine,(S)
    • Bendazac L-Lysine, AldrichCPR
    • BENDAZAC LYSINATE [WHO-DD]
    • BENDAZAC LYSINE SALT [MI]
    • (S)-2,6-diaminohexanoic acid compound with 2-(1-benzyl-1H-indazol-3-yloxy)acetic acid (1:1)
    • MFCD07776898
    • L-Lysine, mono(((1-(phenylmethyl)-1H-indazol-3-yl)oxy)acetate)
    • Bendazaco lisina [Spanish]
    • Q27275520
    • EC 617-268-5
    • 81919-14-4
    • L-Lysine, 2-((1-(phenylmethyl)-1H-indazol-3-yl)oxy)acetate (1:1)
    • 2-(1-benzylindazol-3-yl)oxyacetic acid;(2S)-2,6-diaminohexanoic acid
    • HY-B2165
    • MDL: MFCD07776898
    • インチ: 1S/C16H14N2O3.C6H14N2O2/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;7-4-2-1-3-5(8)6(9)10/h1-9H,10-11H2,(H,19,20);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
    • InChIKey: OCOCFNMFLNFNIA-ZSCHJXSPSA-N
    • ほほえんだ: [C@@H](N)(C(=O)O)CCCCN.C(C1C=CC=CC=1)N1N=C(OCC(=O)O)C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 428.20597g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 8
  • 回転可能化学結合数: 10
  • どういたいしつりょう: 428.20597g/mol
  • 単一同位体質量: 428.20597g/mol
  • 水素結合トポロジー分子極性表面積: 154Ų
  • 重原子数: 31
  • 複雑さ: 463
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 2

じっけんとくせい

  • ふってん: 508.2°C at 760 mmHg
  • フラッシュポイント: 261.1°C
  • PSA: 153.69000
  • LogP: 3.47590

Bendazac L-lysine セキュリティ情報

  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Bendazac L-lysine 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関番号:

    2942000000

Bendazac L-lysine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B161385-4g
Bendazac L-Lysine
81919-14-4
4g
$ 1885.00 2022-06-07
abcr
AB440763-25 g
Bendazac L-lysine
81919-14-4
25g
€276.50 2022-06-10
S e l l e c k ZHONG GUO
S5867-25mg
Bendazac L-lysine
81919-14-4 99.84%
25mg
¥794.52 2023-09-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce44756-50mg
Bendazac L-Lysine
81919-14-4 98%
50mg
¥1069.00 2023-09-08
Chemenu
CM149971-100g
L-lysine compound with 2-((1-benzyl-1H-indazol-3-yl)oxy)acetic acid (11)
81919-14-4 98%
100g
$365 2024-07-23
abcr
AB440763-5 g
Bendazac L-lysine
81919-14-4
5g
€115.00 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZD847-1g
Bendazac L-lysine
81919-14-4 98%
1g
121.0CNY 2021-08-04
MedChemExpress
HY-B2165-10.110mm*1 ml in water
Bendazac L-Lysine
81919-14-4 99.35%
10.110mm*1 ml in water
¥550 2024-04-17
eNovation Chemicals LLC
Y1054366-100g
L-Lysine, mono[[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate]OTHER CA INDEX NAMES:Acetic acid, [[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-, compd. withL-lysine (1:1)
81919-14-4 98%
100g
$715 2023-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-337554-2g
Bendazac L-Lysine,
81919-14-4
2g
¥7295.00 2023-09-05

Bendazac L-lysine 関連文献

Bendazac L-lysineに関する追加情報

Bendazac L-Lysine: A Comprehensive Overview

Bendazac L-Lysine, also known by its CAS number 81919-14-4, is a compound that has garnered significant attention in the fields of pharmacology and biochemistry. This compound is a derivative of Bendazac, which is a benzodiazepine receptor antagonist, and it is combined with L-Lysine, an essential amino acid. The combination of these two components makes Bendazac L-Lysine a unique compound with potential applications in various therapeutic areas.

The chemical structure of Bendazac L-Lysine is characterized by the presence of a benzodiazepine ring system and an amino acid side chain. This structure allows for specific interactions with biological systems, particularly the central nervous system. Recent studies have highlighted the potential of Bendazac L-Lysine in modulating neurotransmitter systems, which could have implications for the treatment of neurological disorders such as anxiety, epilepsy, and sleep disorders.

One of the key areas of research surrounding Bendazac L-Lysine involves its pharmacokinetics and bioavailability. Studies have shown that the compound exhibits favorable absorption properties, making it suitable for oral administration. Additionally, its metabolic pathways have been extensively studied, revealing that it undergoes hepatic metabolism via cytochrome P450 enzymes. These findings are crucial for understanding its potential as a therapeutic agent and for optimizing its formulation.

The therapeutic potential of Bendazac L-Lysine has been explored in several preclinical studies. For instance, research conducted in animal models has demonstrated its efficacy in reducing anxiety-like behaviors and improving sleep quality. These results suggest that Bendazac L-Lysine could serve as a novel anxiolytic and hypnotic agent. Furthermore, its ability to modulate GABAergic transmission without inducing sedation or tolerance makes it a promising candidate for long-term use.

Another area of interest is the role of Bendazac L-Lysine in neuroprotection. Emerging evidence suggests that this compound may possess antioxidant properties, which could be beneficial in conditions associated with oxidative stress, such as neurodegenerative diseases. Preclinical studies have shown that Bendazac L-Lysine can scavenge free radicals and reduce oxidative damage to neurons, highlighting its potential as a neuroprotective agent.

In terms of safety profile, Bendazac L-Lysine has been shown to have a favorable toxicity profile in preclinical studies. Acute and chronic toxicity tests have revealed no significant adverse effects at therapeutic doses. However, further studies are needed to fully characterize its safety profile and to assess its potential for human use.

From an industrial perspective, the synthesis of Bendazac L-Lysine involves a multi-step process that combines organic synthesis techniques with peptide chemistry. The synthesis begins with the preparation of Bendazac, which is then coupled with L-Lysine through peptide bond formation. This process requires precise control over reaction conditions to ensure high yields and product purity.

The application of Bendazac L-Lysine extends beyond pharmacology into other areas such as nutraceuticals and cosmeceuticals. Its amino acid component, L-Lysine, is known for its role in protein synthesis and immune function. The combination with Bendazac may enhance its bioavailability and efficacy when used in these applications.

In conclusion, Bendazac L-Lysine (CAS No: 81919-14-4) represents a promising compound with diverse applications in medicine and beyond. Its unique chemical structure, favorable pharmacokinetic properties, and potential therapeutic benefits make it a subject of ongoing research interest. As further studies unravel its mechanisms of action and clinical efficacy, Bendazac L-Lysine could emerge as a valuable addition to the arsenal of therapeutic agents available for treating various medical conditions.

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